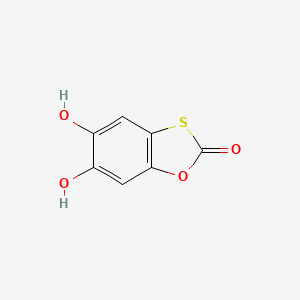

5,6-dihydroxy-2H-1,3-benzoxathiol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O4S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEMIQVVCZRAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)S2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5,6 Dihydroxy 2h 1,3 Benzoxathiol 2 One and Its Derivatives

Established Methodologies for Benzoxathiolone Core Synthesis Applicable to Dihydroxy Analogues

The synthesis of the benzoxathiolone core, particularly hydroxy-substituted derivatives, has been approached through several effective methods. These foundational strategies provide a basis for the potential synthesis of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one.

One-Step Synthesis from Quinones and Thiourea (B124793)

A widely utilized and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones involves a one-step reaction between quinones and thiourea. datapdf.com This approach is valued for its simplicity and the accessibility of the starting materials. The reaction proceeds by the nucleophilic addition of thiourea to the quinone, followed by an intramolecular cyclization to form the benzoxathiolone ring system.

The efficiency of the one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea is influenced by the reaction conditions. A reliable method involves the reaction of benzoquinone with thiourea in a mixture of hydrochloric acid and acetic acid. The acidic medium facilitates the reaction, which typically proceeds to completion to afford the desired product. The choice of solvent and the concentration of the acid can be crucial in optimizing the yield and purity of the final product. While specific, detailed optimization studies are not extensively documented in single reports, the consistently high yields reported in the literature suggest that the established conditions are robust. datapdf.com

| Quinone Reactant | Acid Medium | Solvent | Reported Yield |

| 1,4-Benzoquinone | HCl | Acetic Acid | High |

| Substituted Quinones | Acidic | Various | Good to Excellent |

This table presents a generalized overview of typical reaction conditions for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones.

The reaction of substituted quinones with thiourea introduces the challenge of regioselectivity. The position of the substituents on the quinone ring directs the nucleophilic addition of thiourea, leading to the formation of specific isomers of the resulting 5-hydroxy-1,3-benzoxathiol-2-one (B177510).

For monosubstituted quinones, the addition of thiourea can potentially yield a mixture of 4-, 6-, and 7-substituted isomers. datapdf.com The directive influence of the substituent group plays a critical role in determining the product distribution. For instance, 2-aryl-1,4-benzoquinones have been shown to react regioselectively with thiourea in an acidic medium to form 7-aryl-5-hydroxy-1,3-benzoxathiol-2-ones. In contrast, unsubstituted, disubstituted, and trisubstituted quinones generally yield a single product. datapdf.com The electronic and steric properties of the substituents on the quinone ring govern the site of thiourea attack and the subsequent cyclization.

The reaction between quinones and thiourea proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt. datapdf.com Depending on the reaction conditions and the nature of the substituents on the quinone, these intermediates can sometimes be isolated and characterized. datapdf.com The isolation of these salts provides valuable insight into the reaction mechanism. These thiouronium salts are typically stable in strong acids and can be converted to the final 5-hydroxy-1,3-benzoxathiol-2-one product upon heating in a suitable acidic solution. datapdf.com However, in weaker acids, these intermediates may decompose. datapdf.com

Synthesis from Chrysenequinonecarboxylic Acid Derivatives

An alternative approach to the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one derivatives involves the use of more complex starting materials, such as chrysenequinonecarboxylic acid derivatives. Diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one and 2-amino-1,3-benzothiazol-6-ol derivatives have been synthesized through the reaction of methyl chrysenequinonecarboxylate with thiourea. researchgate.net This method is particularly useful for generating structurally complex analogs of the benzoxathiolone core.

Targeted Synthesis of this compound

The targeted synthesis of this compound is not extensively documented in the readily available scientific literature. The established one-step synthesis from a corresponding quinone and thiourea would theoretically require 2,3-dihydroxy-1,4-benzoquinone as a starting material. However, the reaction of this specific polyhydroxybenzoquinone with thiourea has not been explicitly described in the reviewed literature.

A plausible synthetic route could involve the protection of one of the hydroxyl groups of a suitable precursor, followed by the standard quinone-thiourea reaction and subsequent deprotection to yield the desired 5,6-dihydroxy product. Another potential avenue could be the functionalization of a pre-formed benzoxathiolone core, such as the commercially available 6-hydroxy-benzo[d] datapdf.comresearchgate.netoxathiol-2-one, through selective nitration and subsequent reduction to an amino group, which could then potentially be converted to a hydroxyl group. nih.gov However, a direct and optimized synthetic protocol for this compound remains an area for further research and development.

Methodologies for Stereospecific and Regiospecific Hydroxylation

The introduction of the vicinal diol (catechol) functionality at the 5- and 6-positions of the benzoxathiolone ring with high stereospecificity and regiospecificity is a critical challenge in the synthesis of the target compound. While direct hydroxylation of the pre-formed benzoxathiolone ring system is not widely documented, several analogous strategies from broader organic synthesis can be adapted.

One powerful method for stereospecific dihydroxylation is the Sharpless asymmetric dihydroxylation, which converts alkenes to chiral diols with high enantioselectivity. wikipedia.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. For the synthesis of this compound, a synthetic route could be envisioned that involves the creation of a double bond at the 5,6-position of a benzoxathiolone precursor, followed by Sharpless dihydroxylation to introduce the two hydroxyl groups in a stereocontrolled manner.

Enzymatic dihydroxylation offers another avenue for achieving high regio- and stereoselectivity. researchgate.netrsc.org Arene dioxygenases, for instance, are known to catalyze the cis-dihydroxylation of aromatic rings, a process that has been extensively used in the synthesis of complex molecules. researchgate.net The application of such enzymatic systems to a suitable benzoxathiolone precursor could provide a direct and highly selective route to the desired 5,6-dihydroxy product.

Furthermore, ortho-selective hydroxylation of phenolic starting materials is a key strategy for constructing the catechol motif. nih.govrsc.org Various methods have been developed for the directed hydroxylation of phenols, often employing transition metal catalysts or enzymatic approaches. These methods could be applied to a 5- or 6-hydroxy-2H-1,3-benzoxathiol-2-one precursor to introduce the second hydroxyl group with high regioselectivity.

Strategies for Protecting Group Manipulation

Given the reactivity of the catechol moiety, the use of protecting groups is essential in any multi-step synthesis of this compound and its derivatives. The choice of protecting groups must be carefully considered to ensure they are stable under the reaction conditions of subsequent steps and can be removed selectively without affecting other functional groups.

For the protection of the catechol hydroxyl groups, several strategies can be employed. A common approach is the formation of cyclic acetals or ketals, which protect both hydroxyl groups simultaneously. For instance, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can form acetonide or benzylidene acetal (B89532) protecting groups, respectively.

Alternatively, the two hydroxyl groups can be protected with individual protecting groups. The regioselective protection of one hydroxyl group over the other in a catechol system can be challenging but has been achieved in related structures like 3,4-dihydroxybenzaldehyde. researchgate.net This selectivity is often governed by the differential acidity of the two phenolic protons or by steric hindrance. A variety of protecting groups such as benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) can be used. researchgate.net The choice of protecting group will depend on the specific reaction sequence and the required deprotection conditions.

The following table summarizes some common protecting groups for catechols and their typical deprotection conditions, which could be applicable in the synthesis of this compound derivatives.

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Acetonide | Acetone, acid catalyst | Aqueous acid |

| Benzylidene acetal | Benzaldehyde, acid catalyst | Catalytic hydrogenation |

| Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation |

| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative cleavage (e.g., DDQ) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

Synthesis of Functionalized this compound Analogues

Derivatization via Schiff Base Formation

Schiff bases are a versatile class of compounds that are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, derivatization via Schiff base formation would typically involve the introduction of an amino group onto the benzoxathiolone ring, followed by reaction with an appropriate carbonyl compound.

A synthetic route to Schiff base derivatives could commence with the nitration of a suitably protected this compound, followed by reduction of the nitro group to a primary amine. This amino-functionalized intermediate can then be reacted with a variety of aldehydes and ketones to generate a library of Schiff base analogues. A similar methodology has been successfully applied to the synthesis of Schiff bases from 6-hydroxy-benzo[d] nih.govias.ac.inoxathiol-2-one. nih.gov

The following table presents a hypothetical reaction scheme for the synthesis of a Schiff base derivative of this compound.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | Protected this compound | Nitrating agent | e.g., HNO₃, H₂SO₄ | Protected 7-nitro-5,6-dihydroxy-2H-1,3-benzoxathiol-2-one |

| 2 | Protected 7-nitro-5,6-dihydroxy-2H-1,3-benzoxathiol-2-one | Reducing agent | e.g., H₂, Pd/C | Protected 7-amino-5,6-dihydroxy-2H-1,3-benzoxathiol-2-one |

| 3 | Protected 7-amino-5,6-dihydroxy-2H-1,3-benzoxathiol-2-one | Aldehyde/Ketone | Acid or base catalyst | Protected Schiff base derivative |

| 4 | Protected Schiff base derivative | Deprotecting agent | Dependent on protecting group | Final Schiff base derivative |

Synthesis of Heterocycle-Phosphor Esters

One common method for the synthesis of phosphate (B84403) esters involves the reaction of the catechol with phosphorus oxychloride (POCl₃) in the presence of a base. This reaction can lead to the formation of a cyclic phosphate ester. Subsequent reaction with another nucleophile, such as an alcohol or an amine, can open the cyclic phosphate to yield a phosphodiester.

Alternatively, phosphonate (B1237965) esters can be prepared through various methods, including the Michaelis-Arbuzov reaction. A plausible synthetic route could involve the initial functionalization of the catechol hydroxyl groups with a leaving group, followed by reaction with a trialkyl phosphite.

A product information sheet for the related compound, 6-hydroxy-1,3-benzoxathiol-2-one, indicates its use in the synthesis of heterocycle-phosphor esters with potential antimicrobial activity, suggesting that this class of derivatives is of significant interest. sigmaaldrich.com

Innovative Green Chemistry Approaches in Benzoxathiolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Several innovative approaches can be envisioned for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ias.ac.inresearchgate.neteurekaselect.comscienceandtechnology.com.vnijpbs.com The synthesis of the benzoxathiolone core and its subsequent functionalization could be accelerated and made more efficient through the use of microwave-assisted organic synthesis (MAOS). For example, the condensation reaction to form the heterocyclic ring or the formation of Schiff base derivatives could be performed under microwave irradiation.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also provide significant advantages in terms of reaction rates and yields. ksu.edu.sanih.govnih.govmdpi.com The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate reactions, particularly in heterogeneous systems. Ultrasound-assisted synthesis could be a valuable tool for the preparation of benzoxathiolone derivatives in a more environmentally friendly manner.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govnih.govbeilstein-journals.orgucd.ie As mentioned in section 2.2.1, enzymes could be employed for the stereospecific and regiospecific hydroxylation of a benzoxathiolone precursor. Additionally, other enzymatic transformations, such as the selective acylation or deacylation of the hydroxyl groups, could be utilized in the synthetic strategy. Biocatalytic approaches offer the benefits of high selectivity, mild reaction conditions, and reduced waste generation.

The one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea represents a potentially green and atom-economical route to this class of compounds. datapdf.comresearchgate.net This approach avoids the use of hazardous reagents and multiple synthetic steps.

| Green Chemistry Approach | Potential Application in Benzoxathiolone Synthesis | Advantages |

| Microwave-Assisted Synthesis | Ring formation, Schiff base synthesis | Reduced reaction times, higher yields, cleaner reactions |

| Ultrasound-Assisted Synthesis | Heterocycle formation, derivatization | Increased reaction rates, improved yields |

| Biocatalysis | Stereospecific and regiospecific hydroxylation, selective functional group manipulation | High selectivity, mild conditions, reduced waste |

| One-pot Synthesis from Quinones | Direct synthesis of the benzoxathiolone core | Atom economy, reduced synthetic steps |

Spectroscopic and Structural Characterization of 5,6 Dihydroxy 2h 1,3 Benzoxathiol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR data specifically for 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one could be located. This information is crucial for determining the precise arrangement of atoms within the molecule, including the confirmation of the positions of the two hydroxyl groups on the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a specific IR spectrum for this compound is not available in the reviewed literature. An IR spectrum would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the cyclic ester (lactone), and the C-O and C-S stretching vibrations within the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

There is no reported mass spectrum for this compound. Mass spectrometry data would provide the exact molecular weight and valuable information about the compound's fragmentation pattern, which aids in confirming its elemental composition and structural features.

X-ray Crystallography for Solid-State Structural Confirmation

A crystal structure of this compound has not been published. X-ray crystallography would offer definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Chemistry Studies on 5,6 Dihydroxy 2h 1,3 Benzoxathiol 2 One

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations offer profound insights into the electronic structure and geometry of molecules. For 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one, these computational methods are pivotal in understanding its reactivity and potential biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on compounds structurally related to this compound have been employed to analyze their structural and electronic properties. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the electronic properties and molecular structures of similar heterocyclic compounds. mdpi.com These calculations can determine optimized geometries and thermodynamic descriptors, which are crucial for understanding the reactivity of molecules. nih.gov

In studies of similar benzothiazole (B30560) derivatives, DFT calculations have been performed to obtain ground-state geometries and compute NMR properties, providing a basis for understanding their chemical behavior. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) through DFT helps in predicting the sites of electrophilic and nucleophilic attack, offering insights into the molecule's reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Analysis of MurA Enzyme Binding Modes

The MurA enzyme is a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for novel antibiotics. nih.govresearchgate.net Molecular docking studies on inhibitors of MurA from both Escherichia coli and Staphylococcus aureus have revealed key interactions. researchgate.netnih.gov For active compounds, a common binding mode involves a T-shaped π–π interaction between the aromatic ring of the inhibitor and the phenyl ring of the Phe328 residue in the enzyme's active site. researchgate.netnih.gov Additionally, hydrogen bonds are often formed between hydroxyl groups on the inhibitor and residues such as Arg120 and/or Arg91. researchgate.netnih.gov

Table 1: Key Interactions in MurA Enzyme Binding

| Interacting Residue | Type of Interaction |

| Phe328 | T-shaped π–π interaction |

| Arg120 | Hydrogen bond |

| Arg91 | Hydrogen bond |

Investigation of Carbonic Anhydrase II Active Site Interactions

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme involved in various physiological processes. nih.govnih.gov Molecular docking studies are frequently used to understand the binding of inhibitors to the hCA II active site. researchgate.netekb.eg The active site contains a zinc ion which is crucial for the catalytic activity. nih.gov Inhibitors, often containing a sulfonamide group, typically coordinate with this zinc ion. nih.govunifi.it

Docking studies reveal that the binding of inhibitors is further stabilized by hydrogen bonds with active site residues, particularly Thr199. unifi.it The orientation of the inhibitor within the active site is influenced by interactions with both hydrophilic and hydrophobic residues. unifi.it For example, the proton shuttle residue His64, located at the entrance of the active site, can influence the binding of ligands. nih.gov

Table 2: Key Interactions in Carbonic Anhydrase II Active Site

| Interacting Component | Type of Interaction |

| Zinc ion | Coordination |

| Thr199 | Hydrogen bond |

| His64 | Influences ligand orientation |

Molecular Dynamics Simulations for Conformational Behavior and Stability

In Silico Structure-Activity Relationship (SAR) Analysis

In silico Structure-Activity Relationship (SAR) analysis is a computational approach used to understand how the chemical structure of a compound influences its biological activity. This method is crucial in medicinal chemistry for optimizing lead compounds. For derivatives of 1,3-benzoxathiol-2-one, SAR studies could elucidate the impact of different substituents on their biological targets. For example, in the development of anticancer agents from 6-hydroxy-benzo[d] nih.govoxathiol-2-one Schiff bases, SAR analysis helps in identifying the structural features that contribute to cytotoxicity against cancer cell lines. nih.govmdpi.com Such analyses often involve developing quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds. researchgate.net

Mechanistic Insights into the Biological Activities of 5,6 Dihydroxy 2h 1,3 Benzoxathiol 2 One

Enzymatic Inhibition Mechanisms

The inhibitory prowess of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one stems from its ability to interact with and modulate the function of specific enzymes. The following sections explore the intricate molecular mechanisms underlying its inhibition of MurA and CA II.

UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibition Pathways

MurA is an essential enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Its inhibition represents a promising strategy for the development of novel antibacterial agents. The interaction of this compound with MurA is multifaceted, involving both direct chemical modification and induction of structural changes.

A key feature of the inhibitory mechanism of benzoxathiolone derivatives against MurA is the formation of a covalent bond with a critical cysteine residue (Cys115) located within the enzyme's active site. This interaction is facilitated by the electrophilic nature of the cyclic thiocarbonate group in the inhibitor. The thiol group of the Cys115 residue acts as a nucleophile, attacking the carbonyl carbon of the benzoxathiolone ring. This leads to the opening of the ring and the formation of a stable covalent adduct between the inhibitor and the enzyme. This irreversible modification of the active site cysteine effectively inactivates the enzyme, preventing it from carrying out its normal catalytic function in peptidoglycan synthesis. Studies on related benzothioxalone compounds have shown that their thioxalone moiety resides in close proximity to the Cys115 thiol group, a prerequisite for this covalent modification.

The significance of the catechol moiety in flavonoids, which are also known MurA inhibitors, highlights the importance of the dihydroxybenzene structure of the compound of interest in its binding and potential for covalent interaction. acs.orgresearchgate.net

Beyond direct covalent modification, the binding of inhibitors can induce significant conformational changes in the MurA enzyme. MurA is known to exist in "open" and "closed" conformations, with the transition between these states being crucial for substrate binding and catalysis. tandfonline.com The binding of the natural substrate, UDP-N-acetylglucosamine (UNAG), triggers a shift from the open, inactive form to the closed, active conformation. tandfonline.com

While direct evidence for allosteric modulation by this compound is still emerging, it is plausible that its binding, potentially at a site distinct from the active site, could influence this conformational equilibrium. Allosteric inhibitors can stabilize the inactive conformation of an enzyme, thereby preventing the necessary structural rearrangements for catalysis. Such modulation could prevent the proper positioning of substrates or interfere with the catalytic cycle, leading to inhibition of the enzyme's activity. The binding of inhibitors to key residues like Arg120 and Arg91, which are important for stabilizing the closed conformation, suggests a potential mechanism for disrupting the enzyme's normal function through conformational changes. nih.gov

Table 1: Inhibitory Activity of Selected Flavonoids with Catechol Moieties against MurA

| Compound | IC50 (µM) | Inhibition Type |

| Fisetin | 1.2 ± 0.1 | Time-dependent |

| Myricetin | 1.5 ± 0.2 | Time-dependent |

| Quercetin | 2.5 ± 0.3 | Time-dependent |

| Luteolin | 3.1 ± 0.4 | Time-dependent |

Data adapted from studies on flavonoid inhibitors of MurA, highlighting the activity of compounds containing a catechol moiety similar to the hydrolyzed form of this compound. nih.gov

Carbonic Anhydrase II (CA II) Inhibitory Mechanism

Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a critical role in various physiological processes, including pH regulation and CO2 transport. The inhibition of CA II by this compound is believed to occur through a prodrug mechanism, where the parent compound is enzymatically transformed into the active inhibitor.

Compounds containing (thio)lactone rings, such as this compound, can act as prodrug-type inhibitors of carbonic anhydrases. nih.gov This is attributed to the inherent esterase activity of the CA enzymes. researchgate.netnih.govdiva-portal.orgnih.govumich.edu The enzyme catalyzes the hydrolysis of the thioester bond within the benzoxathiolone ring. This cleavage results in the opening of the ring and the formation of a dihydroxybenzene derivative, which is the actual inhibitory species. This in-situ generation of the active inhibitor within the vicinity of the enzyme's active site is a key aspect of its mechanism of action.

The active site of Carbonic Anhydrase II contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. This zinc ion is coordinated by three histidine residues and a water molecule, which exists as a hydroxide ion at physiological pH. This zinc-bound hydroxide is the key nucleophile in the hydration of carbon dioxide.

The inhibitory activity of the hydrolyzed form of this compound, a catechol derivative, is attributed to its interaction with this catalytic zinc center. Catechols are known to inhibit carbonic anhydrases, and their mechanism involves the displacement of the zinc-bound water/hydroxide molecule. nih.govmdpi.comcnr.it The two adjacent hydroxyl groups of the catechol can chelate the zinc ion, forming a stable complex. This direct interaction with the catalytic metal ion prevents the binding and activation of the water molecule necessary for the hydration of CO2, thereby effectively inhibiting the enzyme. The binding of the catechol is further stabilized by hydrogen bond interactions with amino acid residues within the active site, such as Thr199.

Table 2: Inhibition Constants (Ki) of Catechol Derivatives against Human Carbonic Anhydrase II (hCA II)

| Compound | Ki (µM) |

| Catechol | 247.50 |

| 3-methyl catechol | 8.51 |

| 4-methyl catechol | 2.20 |

| 3-methoxy catechol | 2.76 |

Data represents the inhibitory activity of various catechol derivatives, which are structurally related to the hydrolyzed, active form of this compound, against hCA II. tandfonline.comnih.gov

Monoamine Oxidase (MAO) Inhibition Research

Research into the broader class of 2H-1,3-benzoxathiol-2-one analogues has revealed their significant potential as inhibitors of monoamine oxidase (MAO), a family of enzymes crucial in the metabolism of neurotransmitters. While specific inhibitory data for this compound is not extensively detailed in the reviewed literature, studies on structurally related benzoxathiolones provide valuable insights into the potential activity of this compound.

A study on a series of 2H-1,3-benzoxathiol-2-one analogues demonstrated that these compounds are potent inhibitors of MAO-B, with some exhibiting IC50 values in the low micromolar to nanomolar range. Notably, these analogues showed high selectivity for the MAO-B isoform over MAO-A. For instance, certain derivatives displayed MAO-B IC50 values ranging from 0.003 to 0.051 μM. Dialysis studies on a representative compound from this class indicated a reversible mode of inhibition. This potent and selective inhibition of MAO-B suggests that the benzoxathiolone scaffold is a promising framework for the development of novel MAO-B inhibitors.

The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms associated with the disease. The potent activity observed in benzoxathiolone analogues underscores the potential of this compound as a candidate for further investigation in this area.

Table 1: MAO Inhibition by 2H-1,3-Benzoxathiol-2-one Analogues

| Compound Class | Target Enzyme | IC50 Range (µM) | Inhibition Mode |

|---|---|---|---|

| 2H-1,3-Benzoxathiol-2-one Analogues | MAO-B | 0.003 - 0.051 | Reversible |

Modulation of Cellular Signaling Pathways

While direct evidence of this compound acting on the Nuclear Factor-kappaB (NF-kB) pathway is not available, its chemical nature as a dihydroxy-phenolic compound suggests a plausible role in modulating this critical inflammatory pathway. Phenolic compounds, particularly polyphenols, are well-documented for their ability to interfere with NF-kB signaling.

The NF-kB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by various inflammatory signals, the IkB kinase (IKK) complex phosphorylates IkB, leading to its ubiquitination and subsequent degradation. This allows NF-kB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Polyphenolic compounds can inhibit the NF-kB pathway at multiple levels. nih.govnih.gov They have been shown to suppress the activation of IKK, thereby preventing the phosphorylation and degradation of IkB. nih.gov By stabilizing the NF-kB-IkB complex in the cytoplasm, these compounds effectively block the nuclear translocation of NF-kB and the subsequent expression of inflammatory mediators. Given the presence of two hydroxyl groups on the aromatic ring, this compound likely possesses the structural features necessary to interact with components of the NF-kB signaling cascade, a hypothesis that warrants further experimental validation.

The dihydroxy substitution pattern on the benzene (B151609) ring of this compound strongly suggests a capacity for mitigating oxidative stress and scavenging free radicals. Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov

The presence of two hydroxyl groups enhances this antioxidant potential. Dihydroxybenzene isomers, for instance, are known to be effective radical scavengers. mdpi.com The antioxidant mechanism involves the formation of a relatively stable phenoxyl radical after hydrogen donation, which can be further stabilized by resonance within the aromatic ring. The position of the hydroxyl groups influences the antioxidant activity, with ortho- and para-dihydroxy substitutions often showing greater efficacy due to the potential for intramolecular hydrogen bonding and better radical stabilization.

In the context of this compound, the two hydroxyl groups are in an ortho-like position relative to each other on the benzoxathiolone core, which could contribute to potent free radical scavenging activity. This antioxidant capability is crucial in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability to quench free radicals suggests that this compound could play a protective role against cellular damage mediated by oxidative stress.

Table 2: Potential Mechanisms of Action

| Biological Activity | Putative Mechanism |

|---|---|

| MAO-B Inhibition | Competitive, reversible binding to the active site |

| NF-kB Pathway Blockade | Inhibition of IKK activation and subsequent IkB degradation |

Future Research Directions and Unaddressed Scientific Inquiries

Development of Advanced Synthetic Strategies for Complex Architectures

Current synthetic methods for benzoxathiolones often involve the reaction of quinones with thiourea (B124793). researchgate.netdatapdf.com A one-step synthesis has been developed for 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea, which can produce a variety of derivatives in excellent yields. datapdf.com However, the synthesis of more complex architectures, such as the specific 5,6-dihydroxy variant, may require more advanced and nuanced strategies.

Future synthetic endeavors could focus on:

Novel Catalytic Systems: The use of modern catalytic systems, including transition metal catalysts and organocatalysts, could enhance the efficiency and selectivity of synthetic reactions. numberanalytics.com

Flow Chemistry: The application of continuous flow reactors may offer improved reaction control, scalability, and safety. numberanalytics.com

Biocatalysis: Employing enzymes or microorganisms as catalysts could provide high selectivity under mild reaction conditions, presenting an environmentally friendly approach to synthesis. numberanalytics.com

These advanced methodologies could facilitate the efficient production of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one and its derivatives, paving the way for extensive biological evaluation.

Integration of Omics Technologies for Comprehensive Biological Profiling

A thorough understanding of the biological effects of this compound necessitates a comprehensive profiling of its interactions within biological systems. Omics technologies, which involve the large-scale study of biological molecules, offer a powerful toolkit for this purpose. nih.govhumanspecificresearch.orgomicstutorials.com

Key omics approaches for future research include:

Genomics: To study the compound's effect on gene expression and identify potential genetic markers of sensitivity or resistance. humanspecificresearch.org

Transcriptomics: To analyze changes in RNA transcripts following treatment, revealing the cellular pathways modulated by the compound. humanspecificresearch.org

Proteomics: To investigate alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action. humanspecificresearch.org

Metabolomics: To profile the changes in small-molecule metabolites, offering a snapshot of the metabolic response to the compound. humanspecificresearch.orgomicstutorials.com

The integration of these multi-omics datasets will be crucial for building a holistic picture of the compound's biological activity and identifying potential therapeutic targets. omicstutorials.comnih.gov

Mechanistic Elucidation of Broader Biological Activities

While benzoxathiolone derivatives are known to possess a range of biological activities, the precise mechanisms of action are often not fully understood. researchgate.net Future research should aim to elucidate the molecular mechanisms underlying the potential therapeutic effects of this compound.

Areas of investigation could include its potential as an:

Anticancer Agent: Studies on related compounds have shown cytotoxicity against cancer cell lines. nih.gov Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and signaling pathways critical for cancer cell survival.

Antioxidant: The dihydroxy substitution may enhance the compound's ability to scavenge free radicals. ontosight.ai Research could focus on its interaction with various organic radicals and its potential to mitigate oxidative stress-related cellular damage. researchgate.net

Anti-inflammatory Agent: Some benzoxathiolone derivatives are being explored for their anti-inflammatory properties. researchgate.net Future studies could investigate the modulation of key inflammatory pathways, such as NF-kappaB activation. researchgate.net

Predictive Modeling and Artificial Intelligence in Benzoxathiolone Discovery

The vast chemical space of potential benzoxathiolone derivatives presents both an opportunity and a challenge for drug discovery. Predictive modeling and artificial intelligence (AI) are poised to accelerate the discovery and optimization of new therapeutic agents. astrazeneca.combroadinstitute.org

AI and machine learning can be applied to:

Predict Molecular Properties: Neural networks and other machine learning models can predict the physicochemical and biological properties of novel benzoxathiolone derivatives, helping to prioritize candidates for synthesis and testing. astrazeneca.com

De-risk Drug Discovery: AI models can screen for potential toxicity and adverse effects early in the development process, reducing the high failure rate of drug candidates in clinical trials. broadinstitute.org

Generative AI for Drug Design: Generative models can design novel molecules with desired properties, expanding the accessible chemical space for benzoxathiolone-based therapeutics. genaiindrugdiscovery.com

By integrating predictive AI, researchers can make more informed decisions, streamline the drug discovery pipeline, and unlock the full therapeutic potential of the benzoxathiolone scaffold. researchgate.net

Q & A

Q. What is the molecular structure of 5,6-dihydroxy-2H-1,3-benzoxathiol-2-one, and how can its functional groups be experimentally confirmed?

Methodological Answer: The compound features a benzoxathiolone core with hydroxyl groups at positions 5 and 5. Key functional groups include:

- Thiocarbonate ring (1,3-benzoxathiol-2-one) : Confirmed via IR spectroscopy (C=O stretch ~1700–1750 cm⁻¹) and X-ray crystallography for bond-length validation.

- Phenolic hydroxyl groups (5,6-dihydroxy) : Detected using UV-Vis spectroscopy (absorption ~270 nm for conjugated phenolic systems) and ¹H NMR (broad singlets at δ 9–10 ppm for -OH protons, exchangeable with D₂O) .

- Example : X-ray diffraction data from structurally analogous dithiolo derivatives (e.g., 5,6-dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione) can guide crystallographic analysis .

Q. What synthetic routes are reported for this compound, and how is purity optimized?

Methodological Answer:

- Synthesis : Typically derived from dihydroxybenzene precursors via cyclization with thiophosgene or thioacetic acid. For example:

- React 5,6-dihydroxybenzene with thiophosgene in anhydrous THF under nitrogen.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Optimization :

- Use HPLC (C18 column, methanol/water mobile phase) to achieve ≥95% purity, as reported in analogous compounds .

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

Standardize Conditions : Acquire NMR spectra in deuterated DMSO (to stabilize hydroxyl protons) and compare with computational predictions (DFT-based chemical shift calculations).

Validate Crystallinity : Perform single-crystal X-ray diffraction to confirm the tautomeric form and hydrogen-bonding network, as demonstrated for related benzoxathiolone derivatives .

Cross-Validate Techniques : Combine IR, Raman, and mass spectrometry to distinguish between degradation products and the parent compound .

Q. What computational strategies predict the reactivity of this compound in oxidation or nucleophilic substitution reactions?

Methodological Answer:

- DFT Studies : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate:

- HOMO/LUMO energies (predict nucleophilic/electrophilic sites).

- Fukui indices for radical scavenging potential (relevant to antioxidant studies).

- MD Simulations : Model solvation effects in polar solvents (e.g., water, methanol) to predict stability and degradation pathways .

Q. How can researchers design experiments to study the compound’s chelation properties with metal ions?

Methodological Answer:

- Titration Calorimetry (ITC) : Measure binding constants (Kd) for metal ions (e.g., Fe³⁺, Cu²⁺) in buffered aqueous solutions.

- Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) at varying pH.

- Single-Crystal Analysis : Co-crystallize the compound with metal salts and analyze coordination geometry via X-ray diffraction .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be interpreted?

Methodological Answer:

- Dose-Dependent Studies : Perform dose-response assays (e.g., DPPH radical scavenging) across a concentration range (1–100 µM).

- Redox Profiling : Use cyclic voltammetry to determine redox potentials and identify conditions favoring antioxidant behavior.

- Cell-Based Assays : Compare ROS levels in cultured cells treated with/without the compound under oxidative stress (e.g., H₂O₂ exposure) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 187.11 g/mol | |

| Purity (HPLC) | ≥95% | |

| X-ray Crystallography | Monoclinic, space group P2₁/c |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Confirm hydroxyl groups | δ 9.8 (s, 2H, -OH) |

| IR Spectroscopy | Identify C=O and S-C-O stretches | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (S-C-O) |

| X-ray Diffraction | Resolve tautomerism | Cu Kα radiation, λ = 1.5418 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.